molecular formula C15H16N2O4 B14774094 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14774094
M. Wt: 288.30 g/mol
InChI Key: GNWSVQCRMLLEDB-UHFFFAOYSA-N
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Description

3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperidine ring substituted with a hydroxymethyl group and a methyl group, along with an isoindolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindolinone moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxymethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A similar compound used in the treatment of multiple myeloma and other cancers.

    Thalidomide: Another related compound with immunomodulatory properties.

    Pomalidomide: A derivative with enhanced therapeutic effects compared to thalidomide.

Uniqueness

3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group and the isoindolinone moiety differentiates it from other piperidine-2,6-dione derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-[5-(hydroxymethyl)-7-methyl-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H16N2O4/c1-8-4-9(7-18)5-10-11(8)6-17(15(10)21)12-2-3-13(19)16-14(12)20/h4-5,12,18H,2-3,6-7H2,1H3,(H,16,19,20)

InChI Key

GNWSVQCRMLLEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)CO

Origin of Product

United States

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